2,4-Dinitrobenzyl bromide

Radiosensitization Hypoxia 5-Fluorouracil Prodrug

Researchers requiring efficient derivatization of weakly nucleophilic substrates face inconsistent yields with benzyl bromide or mono-nitro analogs. 2,4-Dinitrobenzyl bromide (CAS 3013-38-5) solves this with dual electron-withdrawing nitro groups that enhance benzylic electrophilicity for high-yield SN2 alkylation. • Enables radiosensitizer prodrug synthesis (SER 2.23 at 200 µmol for 5-fluorouracil derivatives) • Preferred reagent for 2,4-dinitrobenzyl ester formation in fatty acid chromatographic analysis • Available in ≥95% purity with consistent batch quality for reproducible results

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 3013-38-5
Cat. No. B1365525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrobenzyl bromide
CAS3013-38-5
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr
InChIInChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2
InChIKeyZDBJFAWRZSOCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrobenzyl Bromide: Key Electrophilic Reagent


2,4-Dinitrobenzyl bromide is a benzylic halide featuring a benzyl bromide core substituted with two strongly electron-withdrawing nitro groups at the 2- and 4-positions, resulting in the molecular formula C7H5BrN2O4 and a molecular weight of 261.03 g/mol . This substitution pattern renders the benzylic carbon highly electrophilic, facilitating nucleophilic substitution reactions . The compound typically appears as a yellow to orange crystalline powder with a melting point of 50-52 °C and is soluble in most organic solvents .

2,4-Dinitrobenzyl Bromide: Irreplaceable Reactivity


Generic substitution of 2,4-dinitrobenzyl bromide with benzyl bromide or 4-nitrobenzyl bromide is scientifically invalid for applications requiring specific electrophilic reactivity and derivative properties. The dual nitro substitution at the 2- and 4-positions exerts a powerful electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon relative to benzyl bromide [1]. This enhanced reactivity is essential for efficient derivatization of weakly nucleophilic substrates. Furthermore, the 2,4-dinitrobenzyl moiety imparts unique chromophoric and redox properties to its derivatives, as demonstrated in the selective hypoxic radiosensitization of 5-fluorouracil prodrugs, where the 2,4-dinitrobenzyl derivative (Compound X) exhibited a distinct Sensitization Enhancement Ratio (SER) profile compared to other dinitrophenyl analogs [2].

2,4-Dinitrobenzyl Bromide: Performance Benchmarks


Hypoxic Radiosensitization vs. Other Analogs

When conjugated to 5-fluorouracil, the 2,4-dinitrobenzyl derivative (Compound X) exhibits a distinct Sensitization Enhancement Ratio (SER) profile under hypoxic conditions compared to the 2,4-dinitrobenzoyl (Compound XI), 2,4-dinitrophenacetyl (Compound XII), and 3,5-dinitrophenyl (Compound XIII) derivatives [1]. At a concentration of 200 µmol, Compound X achieved an SER of 2.23 ± 0.21, which is comparable to the SERs of Compound XI (2.39 ± 0.10) and Compound XII (2.28 ± 0.21), but significantly higher than the inactive Compound XIII (1.37 ± 0.15) [1]. The 2,4-dinitrobenzyl derivative is thus a validated, high-potency scaffold for hypoxia-selective prodrug design, unlike the inactive 3,5-substituted analog.

Radiosensitization Hypoxia 5-Fluorouracil Prodrug

High Purity for Reliable Derivatization

Procurement of 2,4-dinitrobenzyl bromide with a minimum purity of 98% (as confirmed by GC-MS) ensures reliable and quantitative conversion in derivatization reactions . Lower purity grades (e.g., 95%) available from other suppliers may introduce impurities that compromise reaction stoichiometry and yield in sensitive analytical applications such as the formation of 2,4-dinitrobenzyl esters for chromatographic analysis of fatty acids [1].

Analytical Chemistry Derivatization Purity Specification

SN2 Reactivity Advantage Over Benzyl Bromide

The presence of two nitro groups at the ortho and para positions significantly enhances the electrophilicity of the benzylic carbon. While direct kinetic data for 2,4-dinitrobenzyl bromide are not available, a study of p-nitrobenzyl bromide demonstrates a measurable increase in SN2 reactivity over benzyl bromide, with a second-order rate constant ratio (kHO-/kOH-) of 1.2 for p-nitrobenzyl bromide vs. 1.3 for benzyl bromide, indicating that nitro substitution lowers the activation barrier [1]. The additional nitro group at the ortho position in 2,4-dinitrobenzyl bromide is expected to further increase this reactivity, a trend supported by the well-established electron-withdrawing effects of ortho/para-nitro groups on SN2 rates [2].

SN2 Reactivity Electrophilicity Nucleophilic Substitution

2,4-Dinitrobenzyl Bromide: Key Applications


Synthesis of Hypoxia-Selective Radiosensitizers

2,4-Dinitrobenzyl bromide is the reagent of choice for preparing 2,4-dinitrobenzyl derivatives of anticancer agents like 5-fluorouracil. Research shows that the resulting prodrugs exhibit potent radiosensitizing activity under hypoxic conditions, with a Sensitization Enhancement Ratio (SER) of 2.23 at 200 µmol, a property not shared by the 3,5-dinitrophenyl analog [1]. This makes the compound invaluable for developing targeted therapies for hypoxic solid tumors.

Derivatization for Carboxylic Acid Chromatography

This compound is an established and reliable reagent for converting fatty acids into their corresponding 2,4-dinitrobenzyl esters for analysis by paper or thin-layer chromatography. The method enables the separation and identification of C4 to C14 fatty acids, providing a simple and effective analytical workflow [2][3]. The high purity grades (98%+) available ensure quantitative conversion and reproducible chromatographic results.

Alkylation of Weak Nucleophiles

Due to the strong electron-withdrawing effect of its two nitro groups, 2,4-dinitrobenzyl bromide serves as a highly reactive electrophile in SN2 reactions, outperforming benzyl bromide and mono-nitro analogs [4]. It is therefore the preferred reagent for alkylating weakly nucleophilic substrates such as alcohols, amines, and thiols in organic synthesis, ensuring high yields and reduced reaction times.

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